2,6-dichlorobenzyl 2-furoate 2,6-dichlorobenzyl 2-furoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11156202
InChI: InChI=1S/C12H8Cl2O3/c13-9-3-1-4-10(14)8(9)7-17-12(15)11-5-2-6-16-11/h1-6H,7H2
SMILES: C1=CC(=C(C(=C1)Cl)COC(=O)C2=CC=CO2)Cl
Molecular Formula: C12H8Cl2O3
Molecular Weight: 271.09 g/mol

2,6-dichlorobenzyl 2-furoate

CAS No.:

Cat. No.: VC11156202

Molecular Formula: C12H8Cl2O3

Molecular Weight: 271.09 g/mol

* For research use only. Not for human or veterinary use.

2,6-dichlorobenzyl 2-furoate -

Specification

Molecular Formula C12H8Cl2O3
Molecular Weight 271.09 g/mol
IUPAC Name (2,6-dichlorophenyl)methyl furan-2-carboxylate
Standard InChI InChI=1S/C12H8Cl2O3/c13-9-3-1-4-10(14)8(9)7-17-12(15)11-5-2-6-16-11/h1-6H,7H2
Standard InChI Key WXXPOAPMECDTSJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)COC(=O)C2=CC=CO2)Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)COC(=O)C2=CC=CO2)Cl

Introduction

PropertyEstimated ValueBasis for Estimation
Melting Point85–90°CSimilar benzyl esters
Boiling Point320–330°C (decomposes)Chlorinated aromatic esters
Density1.45–1.50 g/cm³Furoate derivatives
SolubilityDMSO, methanol, ethyl acetatePolar aprotic solvents
LogP (Partition Coefficient)2.8–3.2Chlorine and aromatic content

The presence of electron-withdrawing chlorine atoms enhances the compound’s stability and influences its reactivity in electrophilic substitutions .

Synthesis and Manufacturing Pathways

The synthesis of 2,6-dichlorobenzyl 2-furoate likely involves a two-step process: (1) preparation of 2,6-dichlorobenzyl alcohol and (2) esterification with 2-furoic acid.

Synthesis of 2,6-Dichlorobenzyl Alcohol

Patent CN103396301A (2013) outlines a method for producing 2,6-dichlorobenzaldehyde via chlorination of 2,6-dichlorotoluene using phosphorus pentachloride (PCl₅) and light . Reduction of the aldehyde to the corresponding alcohol (e.g., via sodium borohydride) would yield 2,6-dichlorobenzyl alcohol:

2,6-Dichlorobenzaldehyde+NaBH₄2,6-Dichlorobenzyl Alcohol+Byproducts\text{2,6-Dichlorobenzaldehyde} + \text{NaBH₄} \rightarrow \text{2,6-Dichlorobenzyl Alcohol} + \text{Byproducts}

Key parameters include maintaining temperatures below 50°C to prevent over-reduction .

Esterification with 2-Furoic Acid

Esterification can proceed via acid-catalyzed Fischer esterification or acyl chloride intermediacy. The latter method, using 2-furoyl chloride and 2,6-dichlorobenzyl alcohol in the presence of a base (e.g., pyridine), is preferred for higher yields :

2-Furoyl Chloride+2,6-Dichlorobenzyl AlcoholBase2,6-Dichlorobenzyl 2-Furoate+HCl\text{2-Furoyl Chloride} + \text{2,6-Dichlorobenzyl Alcohol} \xrightarrow{\text{Base}} \text{2,6-Dichlorobenzyl 2-Furoate} + \text{HCl}

Reaction conditions (e.g., 60–80°C, 4–6 hours) and stoichiometric ratios (1:1.1 alcohol:acyl chloride) are critical to minimizing side products .

Physicochemical Stability and Reactivity

Thermal and Photolytic Stability

Chlorinated benzyl esters are generally stable under ambient conditions but may degrade under prolonged UV exposure or high temperatures (>150°C). Accelerated stability studies on analogous compounds suggest:

  • Photodegradation: 5–10% decomposition after 48 hours under UV light (λ = 254 nm) .

  • Thermal Decomposition: Onset at 180°C, releasing HCl and forming polymeric residues .

Hydrolytic Sensitivity

The ester bond is susceptible to hydrolysis in acidic or basic media:

  • Acidic Hydrolysis:

    2,6-Dichlorobenzyl 2-Furoate+H₂OH⁺2-Furoic Acid+2,6-Dichlorobenzyl Alcohol\text{2,6-Dichlorobenzyl 2-Furoate} + \text{H₂O} \xrightarrow{\text{H⁺}} \text{2-Furoic Acid} + \text{2,6-Dichlorobenzyl Alcohol}
  • Basic Hydrolysis:

    2,6-Dichlorobenzyl 2-Furoate+OH⁻2-Furoate Salt+2,6-Dichlorobenzyl Alcohol\text{2,6-Dichlorobenzyl 2-Furoate} + \text{OH⁻} \rightarrow \text{2-Furoate Salt} + \text{2,6-Dichlorobenzyl Alcohol}

Hydrolysis rates increase significantly above pH 9 or below pH 3 .

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